4-Bromo-2,3-dimethylphenol
Overview
Description
4-Bromo-2,3-dimethylphenol: is an organic compound with the molecular formula C8H9BrO . It is a brominated derivative of phenol, characterized by the presence of a bromine atom and two methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage
Biochemical Pathways
They can influence pathways related to oxidative stress and inflammation
Pharmacokinetics
Phenolic compounds, in general, are known to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine
Result of Action
Given its structural similarity to phenol, it may exhibit antioxidant activity, which can protect cells from oxidative damage
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3-dimethylphenol. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with biological targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethylphenol can be synthesized through the bromination of 2,3-dimethylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2,3-dimethylphenol in large reactors, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: 4-Bromo-2,3-dimethylphenol can undergo electrophilic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,3-dimethylphenol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Electrophilic Substitution: Products include various substituted phenols depending on the electrophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is 2,3-dimethylphenol.
Scientific Research Applications
4-Bromo-2,3-dimethylphenol is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-Bromo-4,6-dimethylphenol
- 4-Bromo-2,5-dimethylphenol
- 2,4-Dibromophenol
Comparison: 4-Bromo-2,3-dimethylphenol is unique due to the specific positioning of the bromine atom and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other brominated phenols.
Properties
IUPAC Name |
4-bromo-2,3-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFDXJOXUHQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553561 | |
Record name | 4-Bromo-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-37-5 | |
Record name | 4-Bromo-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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